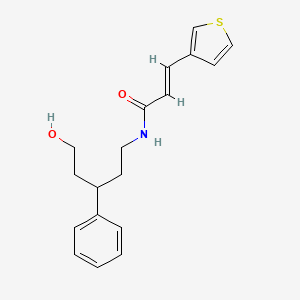![molecular formula C17H11ClINO3 B2503203 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one CAS No. 861211-36-1](/img/structure/B2503203.png)
4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is a derivative of oxazolone, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered lactam ring. The structure of this compound suggests potential reactivity due to the presence of methylene and halogen substituents, which may participate in various chemical reactions.
Synthesis Analysis
The synthesis of oxazolone derivatives can be achieved through reactions involving activated methylene compounds under acidic or basic conditions, as demonstrated in the synthesis of 2H-pyran-2-ones . Additionally, the reaction of 4-chloromethylene-2-phenyl-5(4H)-oxazolone with other reagents can lead to the formation of complex pyranone compounds . These methods provide a basis for the synthesis of the compound , although the specific synthesis route for 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of oxazolone derivatives can be elucidated using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of functional groups that may influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Oxazolone compounds can undergo various chemical reactions, including those with hydrazine hydrate, nitrous acid, and amines, leading to different products depending on the reaction conditions and the substituents present on the oxazolone ring . The presence of a methylene group adjacent to the oxazolone ring, as in the compound of interest, suggests potential for additional reactivity, such as Michael-type additions or condensation reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one are not provided in the papers, general properties of oxazolone derivatives can be inferred. These compounds typically exhibit solid-state properties and have defined melting points. Their solubility can vary depending on the nature of the substituents and the solvent used. The presence of halogen atoms may also influence the compound's density and refractive index.
科学的研究の応用
Synthesis Applications
- Synthon for the Synthesis of Pyran-2-ones : Utilized as a synthon in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, demonstrating its role in facilitating complex chemical reactions (Kočevar et al., 1992).
Structural Analysis
- Crystal Structure Studies : Employed in crystallography to understand molecular conformations and interactions. For example, analysis of the crystal structure of related compounds provides insights into the spatial arrangement of molecules and intermolecular interactions (Chelli et al., 2016).
Chemical Properties
- Understanding Electron Demand in Cycloadditions : The compound's derivatives are used to study electron demand in Diels–Alder cycloadditions, highlighting its role in understanding chemical reactivity and bond formation (Afarinkia et al., 2004).
Pharmaceutical Research
- Immunomodulatory Properties : Certain oxazolone derivatives, including those related to the compound , have been synthesized and assessed for their immunomodulatory properties, indicating potential pharmacological applications (Mesaik et al., 2004).
Fluorescence Studies
- Investigating Fluorescence Properties : The compound's derivatives have been synthesized and their fluorescence properties studied, suggesting applications in materials science and chemical sensing (Li et al., 2017).
特性
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(2-iodophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO3/c1-22-15-7-6-10(8-12(15)18)9-14-17(21)23-16(20-14)11-4-2-3-5-13(11)19/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQANQPIPMXYZAK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)
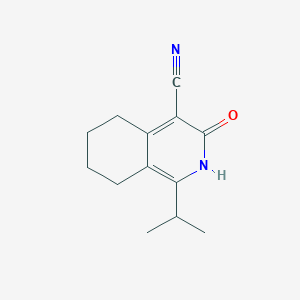
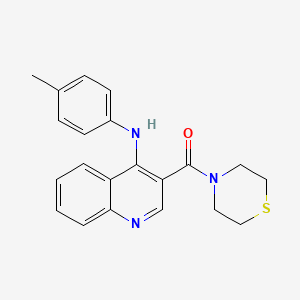
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
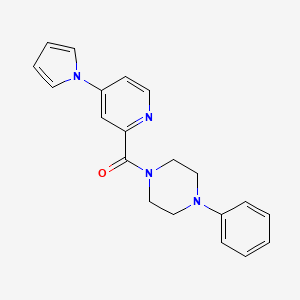

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)
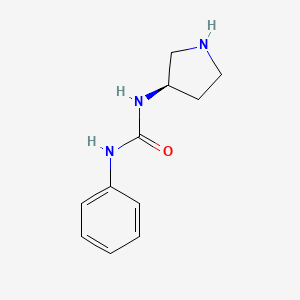

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

